molecular formula C7H15F2N B2893548 3,3-Difluoro-2,2-dimethylpentan-1-amine CAS No. 1895193-38-0

3,3-Difluoro-2,2-dimethylpentan-1-amine

Cat. No.: B2893548
CAS No.: 1895193-38-0
M. Wt: 151.201
InChI Key: ISJVQEUOMQZLST-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylpentan-1-amine (CID 116839604) is a fluorinated primary amine with the molecular formula C₇H₁₅F₂N (molecular weight: 151.2 g/mol). Its structure features two fluorine atoms at the C3 position and two methyl groups at C2, creating a sterically hindered, branched aliphatic chain. Key identifiers include:

  • SMILES: CCC(C(C)(C)CN)(F)F
  • InChIKey: ISJVQEUOMQZLST-UHFFFAOYSA-N .
    This compound is commercially available (e.g., CymitQuimica offers 50 mg for €667) and is utilized as a building block in organic synthesis . Its fluorine substituents and branching influence its electronic and steric properties, making it valuable for pharmaceutical and agrochemical research.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2N/c1-4-7(8,9)6(2,3)5-10/h4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVQEUOMQZLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3,3-Difluoro-2,2-dimethylpentan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentan-1-amine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences between 3,3-Difluoro-2,2-dimethylpentan-1-amine and analogous fluorinated amines/alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Positions Substituents Functional Group Key Features
This compound C₇H₁₅F₂N 151.2 C3 2,2-dimethyl Primary amine Branched chain, steric hindrance
4,4-Difluoropentan-1-amine hydrochloride C₅H₁₁F₂N·HCl 143.6 (free base) + HCl C4 None Primary amine Linear chain, less steric bulk
3-Fluoro-3-methylbutan-1-amine acetate C₅H₁₂FN·C₂H₄O₂ 163.2 (combined) C3 3-methyl Primary amine Single fluorine, shorter chain
3,3-Difluoro-2,2-dimethylcyclobutan-1-amine hydrochloride C₆H₁₂ClF₂N 187.6 C3 2,2-dimethyl (cyclobutane) Primary amine Rigid cyclic structure
3,3-Difluoro-2,2-dimethylpentan-1-ol C₇H₁₄F₂O 152.2 C3 2,2-dimethyl Alcohol Same backbone, hydroxyl group

Notes:

  • Fluorine positioning (C3 vs. C4) and chain length significantly alter electronic and steric profiles.
  • Cyclobutane derivatives (e.g., C₆H₁₂ClF₂N) exhibit restricted conformational flexibility compared to acyclic analogs .
  • Alcohol analogs (e.g., C₇H₁₄F₂O) lack the amine’s nucleophilicity but retain fluorine-induced polarity .

Key Observations :

  • Steric bulk from dimethyl groups in this compound likely slows nucleophilic reactions compared to linear analogs like 4,4-Difluoropentan-1-amine.

Electronic and Physicochemical Properties

  • Basicity: Fluorine’s electron-withdrawing effect reduces the amine’s basicity. The proximity of fluorines to the amine group in this compound likely results in a lower pKa compared to mono-fluorinated or non-fluorinated analogs.
  • Stability : Fluorine substituents increase metabolic stability, a trait advantageous in drug design .

Biological Activity

3,3-Difluoro-2,2-dimethylpentan-1-amine (CAS Number: 1895193-38-0) is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H14F2N\text{C}_7\text{H}_{14}\text{F}_2\text{N}. The presence of fluorine atoms in the structure enhances its lipophilicity and possibly its interaction with biological targets. The compound's structure can be represented as follows:

H2NCC(F)(F)CC(CH3)(CH3)CC(H)\begin{array}{c}\text{H}_2\text{N}\\|\\\text{C}-\text{C}(\text{F})(\text{F})\\|\\\text{C}-\text{C}(\text{CH}_3)(\text{CH}_3)\\|\\\text{C}-\text{C}(\text{H})\\\end{array}

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cells. Research indicates that compounds with similar amine functional groups often act as enzyme inhibitors or modulators of signaling pathways. The exact targets for this compound remain under investigation but may include:

  • Protein Kinases : Inhibition of protein kinases can lead to alterations in cell growth and differentiation pathways.
  • Receptors : The compound may interact with various receptors, influencing cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. Some notable findings include:

  • Cell Proliferation Inhibition : Studies suggest that the compound can inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Cancer Cell Line Study : A study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2570
    5040
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still being elucidated. However, compounds with similar structures typically exhibit:

  • Absorption : High lipophilicity may enhance oral bioavailability.
  • Metabolism : Likely metabolized via hepatic pathways; further studies are needed to determine specific metabolic routes.
  • Excretion : Primarily renal excretion expected based on molecular weight and structure.

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